molecular formula C11H14ClN B13055900 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine

2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine

Cat. No.: B13055900
M. Wt: 195.69 g/mol
InChI Key: NUEAVVINNZYYJF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine is an organic compound that features a cyclopropyl group attached to an ethylamine chain, which is further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chloride ion from the benzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or hydrocarbons.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine: Unique due to the presence of both a cyclopropyl group and a chlorophenyl group.

    2-(2-Chlorophenyl)-1-ethylamine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    1-(2-Chlorophenyl)-2-aminopropane: Contains a propylamine chain instead of an ethylamine chain, leading to different chemical and biological properties.

Uniqueness

The combination of the cyclopropyl group and the chlorophenyl group in this compound provides unique steric and electronic properties, making it a valuable compound for various applications. Its structural features can influence its reactivity, stability, and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-cyclopropylethanamine

InChI

InChI=1S/C11H14ClN/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8,11H,5-7,13H2

InChI Key

NUEAVVINNZYYJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=CC=CC=C2Cl)N

Origin of Product

United States

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